molecular formula C8H8F2S B6314493 (2,4-Difluoro-3-methylphenyl)(methyl)sulfane CAS No. 1807192-63-7

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B6314493
CAS No.: 1807192-63-7
M. Wt: 174.21 g/mol
InChI Key: GNHWTADSAIAJQP-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfane (-SMe) group attached to a 2,4-difluoro-3-methylphenyl ring. The phenyl ring features fluorine substituents at positions 2 and 4, a methyl group at position 3, and a sulfur atom at the para position relative to the methyl group (Figure 1). This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Sulfane sulfur compounds, including this derivative, are of interest due to their roles in biological systems, such as H2S storage, redox signaling, and post-translational protein modifications . However, specific studies on this compound remain sparse, necessitating extrapolation from structurally related sulfanes.

Properties

IUPAC Name

1,3-difluoro-2-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHWTADSAIAJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2,4-difluoro-3-methylphenyl halide with a methyl sulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfane group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising antimicrobial and antifungal properties , making it a candidate for further pharmacological studies. Research indicates that compounds with similar structures have shown significant activity against various pathogens, suggesting potential therapeutic applications in treating infections.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of (2,4-Difluoro-3-methylphenyl)(methyl)sulfane inhibited the growth of specific bacterial strains, indicating its potential as an antimicrobial agent.

Agrochemical Applications

In agrochemistry, this compound may serve as a precursor for developing new pesticides or herbicides due to its structural characteristics that enhance biological activity against pests.

Case Study: Herbicidal Activity

Research involving similar compounds has shown effective herbicidal properties against common agricultural weeds, highlighting the potential for this compound in crop protection strategies.

Chemical Reactions and Synthesis

The compound's reactivity allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Can undergo reduction to remove the sulfane group.
  • Substitution Reactions : The fluorine and methyl groups can be substituted with other functional groups under suitable conditions.

These reactions make it valuable in synthetic organic chemistry for developing more complex molecules.

Research indicates that this compound may exhibit:

  • Antimicrobial properties
  • Anticancer effects
  • Enzyme inhibition capabilities

These activities are often assessed through structure-activity relationship (SAR) studies to determine how structural modifications influence biological effects .

Summary of Findings

Application AreaPotential BenefitsNotable Research Findings
PharmaceuticalsAntimicrobial and antifungal propertiesSignificant inhibition of bacterial growth
AgrochemicalsPotential herbicide developmentEffective against agricultural weeds
Chemical SynthesisVersatile reactivity in organic synthesisParticipation in oxidation and substitution reactions

Mechanism of Action

The mechanism of action of (2,4-Difluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1 highlights key structural differences between (2,4-Difluoro-3-methylphenyl)(methyl)sulfane and analogous sulfanes.

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Structural Features
This compound 2-F, 4-F, 3-Me ~188 (estimated) Electron-withdrawing F, steric Me
(2,6-Dibromo-3-fluorophenyl)(methyl)sulfane 2-Br, 6-Br, 3-F ~308 Heavy halogens (Br) increase molecular weight
Methyl(phenyl)sulfane None (plain phenyl) ~124 Baseline for electronic comparisons
(4-Methylphenyl)(methyl)sulfane 4-Me ~138 Electron-donating Me at para position

Key Observations :

  • Steric Hindrance : The 3-methyl group in this compound introduces steric bulk, which may hinder reactions at the sulfur center compared to less substituted derivatives .
Reactivity and Chemical Behavior

Acidity (pKa): While direct pKa data for this compound is unavailable, fluorinated sulfanes generally exhibit lower pKa values than non-fluorinated analogs due to electron-withdrawing effects. For example, glutathione persulfide (GSSH) has a pKa of ~5.5 , whereas methyl(phenyl)sulfane (pKa ~10) is less acidic. The fluorine substituents in this compound likely enhance sulfur’s electrophilicity, enabling reactions with nucleophiles such as cyanide or phosphines .

Oxidation Reactions :
Similar to methyl(phenyl)sulfane, which oxidizes to methylsulfinylbenzene under photocatalytic conditions , this compound is expected to form sulfoxides or sulfones. Fluorine substituents may accelerate oxidation rates due to destabilization of the sulfur-centered radical intermediate .

Enzymatic Interactions: Garlic-derived allyl sulfides (e.g., DADS, DATS) enhance cystathionine γ-lyase (CSE) and thiosulfate sulfurtransferase (TST) activity, critical for H2S and sulfane sulfur metabolism .

Biological Activity

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8_8H8_8F2_2S and a molecular weight of approximately 190.21 g/mol. Its structure features a difluoromethylphenyl group attached to a methyl sulfide moiety, which contributes to its unique biological properties. Recent studies have indicated potential antimicrobial and antifungal activities, making it a candidate for pharmacological applications.

  • Molecular Formula: C8_8H8_8F2_2S
  • Molecular Weight: 190.21 g/mol
  • Boiling Point: Approximately 258.2 °C
  • Density: Approximately 1.81 g/cm³

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown efficacy against bacteria and fungi, suggesting that this compound may also possess similar properties. Preliminary studies highlight its potential interactions with microbial resistance mechanisms, which could be crucial for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has been noted for antifungal activity. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with fungal cell wall synthesis or function.

Interaction Studies

Interaction studies involving this compound suggest that it may engage with enzymes or receptors critical in microbial resistance. Understanding these interactions is vital for elucidating the compound's pharmacological potential and guiding future drug design efforts.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the methyl group on the phenyl ring, influencing its biological activity compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(2,3-Difluoro-4-methylphenyl)(methyl)sulfaneC8_8H8_8F2_2SDifferent fluorination pattern
(2,4-Difluoro-3-methoxy-5-methylphenyl)(methyl)sulfaneC9_9H10_10F2_2O2_2SContains a methoxy group
(3,4-Difluoro-2-methylphenyl)(methyl)sulfaneC8_8H8_8F2_2SVariation in the position of methyl and fluorine

Q & A

Q. Q1. What analytical methods are recommended for confirming the structure and purity of (2,4-Difluoro-3-methylphenyl)(methyl)sulfane?

To confirm structure and purity, use a combination of <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

  • NMR : Focus on distinguishing fluorine-induced splitting patterns (e.g., aromatic protons adjacent to fluorine atoms exhibit characteristic coupling constants). For example, the methylsulfane group (S–CH3) typically resonates at δ 2.0–2.5 ppm in <sup>1</sup>H NMR .
  • HRMS : Verify molecular ion peaks ([M+H]<sup>+</sup> or [M–H]<sup>−</sup>) with <1 ppm mass error.
  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds for research-grade material .

Q. Q2. How can sulfane sulfur groups in this compound be quantitatively detected in biological matrices?

Three validated methods are applicable:

Cyanolysis : React sulfane sulfur with cyanide (CN<sup>−</sup>) under basic conditions (pH 8.5–10) to form thiocyanate (SCN<sup>−</sup>), measured via UV absorbance at 460 nm after conversion to ferric thiocyanate .

Reduction to H2S : Treat with reductants (e.g., DTT) and quantify H2S using gas chromatography or monobromobimane trapping followed by fluorescence analysis .

Fluorescent probes : Use SSP2, a cyclization-based probe, for non-destructive, real-time detection in live cells .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve the synthetic yield of this compound?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution reactions involving thiols or methylsulfane precursors.
  • Catalysts : PdCl2(PPh3)2 and CuI (0.5–1 mol%) improve cross-coupling efficiency in aryl-sulfur bond formation, as demonstrated in analogous sulfane syntheses .
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours, monitored by <sup>31</sup>P NMR to track sulfur-phosphine adduct formation (e.g., δ 45.1 ppm for PS2 intermediates) .

Q. Q4. How should researchers address discrepancies in sulfane sulfur quantification across different detection methods?

Discrepancies arise from method-specific limitations:

  • Cyanolysis vs. fluorescent probes : Cyanolysis may overestimate sulfane sulfur due to interference from thiophilic compounds, while fluorescent probes (e.g., SSP2) are selective but require calibration against known standards .
  • Mitigation : Validate results using orthogonal methods (e.g., combine cyanolysis with LC-MS) and include internal controls (e.g., spiked samples with Na2S3) .

Q. Q5. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Microsomal assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS.
  • Cytochrome P450 inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Half-life (t1/2) : Calculate using first-order kinetics. Fluorine substituents often enhance stability by reducing oxidative metabolism .

Mechanistic and Functional Studies

Q. Q6. What experimental approaches elucidate the electronic effects of fluorine substituents on the compound’s reactivity?

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the sulfur atom and fluorine-induced polarization .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps influenced by fluorine .
  • X-ray crystallography : Resolve crystal structures to correlate substituent geometry with reactivity (e.g., C–F bond dipoles affecting nucleophilic attack) .

Q. Q7. How can researchers evaluate the biological activity of this compound in cancer models?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT or ATP-based viability assays. Fluorine and methyl groups may enhance membrane permeability and target engagement .
  • Mechanistic studies : Use RNA-seq or proteomics to identify pathways modulated by the compound (e.g., sulfur assimilation or redox stress) .

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